N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOGNGGTAKIVPX-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and reagents such as triphosgene . The process may involve multiple steps, including cyclization, alkylation, and purification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the condensation reaction between 5-cyclohexyl-1,3,4-oxadiazole and various cinnamic acid derivatives. The resulting compound exhibits a unique structure that contributes to its biological activity. The characterization of this compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, confirming the presence of functional groups indicative of its chemical properties.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Recent studies indicate that derivatives of oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to standard antibiotics like streptomycin .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays, including DPPH scavenging activity tests. Certain derivatives have shown high inhibition percentages against free radicals, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety are known for their anti-inflammatory properties. Research has suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed using in silico models. These studies indicate that the compound adheres to the Lipinski rule of five, suggesting favorable oral bioavailability. Parameters such as absorption rates and plasma protein binding have been evaluated to predict its behavior in biological systems .
Material Science Applications
Beyond biological applications, this compound can also be utilized in material science. Its unique structural properties allow it to be incorporated into polymers and coatings that require enhanced thermal stability and mechanical strength. Research into the incorporation of such compounds into polymer matrices is ongoing to explore their potential in creating advanced materials with specific functionalities .
Case Study: Antimicrobial Efficacy
In a comparative study involving various synthesized derivatives of this compound, researchers found that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity against multiple pathogens . This study highlights the importance of structural modifications in optimizing biological efficacy.
Case Study: Antioxidant Activity Assessment
Another study focused on evaluating the antioxidant capacity of this compound through various assays revealed that certain derivatives exhibited DPPH scavenging activities comparable to standard antioxidants like ascorbic acid . This finding supports the potential use of these compounds in nutraceutical applications.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide with structurally related compounds based on substituent effects, physicochemical properties, and synthetic methodologies.
Substituent Effects on the Aromatic Moiety
Key analogs differ in the substitution pattern of the benzamide group attached to the oxadiazole ring. For example:
- Electron-donating groups (EDGs) : N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (51) and N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52) may improve lipophilicity, influencing membrane permeability .
- Bulkier substituents : The cinnamamide group in the target compound introduces a planar styryl group, which could enhance π-π stacking interactions compared to simpler aryl substituents in analogs like N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide (45) .
Physicochemical Properties
Key Observations :
- HPLC retention times for analogs range from 12.251 to 13.318 minutes, suggesting moderate polarity .
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Overview of the Compound
This compound belongs to the oxadiazole class of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the presence of functional groups indicative of its structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound interferes with key enzymes involved in cell cycle regulation.
- Induction of apoptosis : It promotes programmed cell death in cancer cells, enhancing its potential as an anticancer agent.
A study reported that certain derivatives of cinnamamide exhibited enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as:
| Pathogen Type | Activity Level |
|---|---|
| Bacteria | Moderate to High |
| Fungi | Moderate |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH scavenging assays, where certain derivatives showed comparable activity to standard antioxidants like ascorbic acid .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Nrf2/ARE Pathway Activation : The compound activates the Nrf2/ARE signaling pathway, which is vital for cellular defense against oxidative stress. This activation leads to increased expression of cytoprotective genes .
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation and survival pathways.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study evaluated various derivatives for their cytotoxic effects on MCF-7 breast cancer cells. Results indicated that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics .
- Antimicrobial Evaluation : A series of experiments tested the compound against multiple bacterial strains (e.g., E. coli and S. aureus) and found it effective at low concentrations .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide and related derivatives?
- Methodology : The compound can be synthesized via coupling reactions between acid chlorides and oxadiazole precursors. For example, derivatives with substituted benzamide groups (e.g., 4-fluoro, 3-trifluoromethyl) are synthesized using aryl acid chlorides, oxadiazole intermediates, and pyridine as a base under reflux conditions . Yield optimization may require adjusting stoichiometry, reaction time, or purification techniques (e.g., recrystallization from pet-ether).
- Key Data : Typical yields range from 23% to 77%, with purity confirmed by HPLC (e.g., 95.5–99.2% purity) and structural validation via / NMR and ESI/APCI-MS .
Q. How can the structural integrity of This compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze chemical shifts for the oxadiazole ring (δ ~8.5–9.0 ppm for protons adjacent to N/O) and cyclohexyl group (δ ~1.0–2.5 ppm for aliphatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS or APCI-MS .
- HPLC : Assess purity using retention times (e.g., 12.2–13.3 minutes) and UV detection .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using in vitro models (e.g., broth microdilution against Staphylococcus aureus strains) or enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase) . For antitumor potential, employ cell viability assays (e.g., MTT) on cancer cell lines .
- Key Data : Similar oxadiazole derivatives exhibit IC values in the nanomolar range against microbial targets and prolong survival in C. elegans infection models .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or oxadiazole ring) influence biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogens, methyl, trifluoromethyl) and comparing their bioactivity profiles . Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., solvatochromism) with activity .
- Data Contradictions : For example, 4-fluoro and 4-chloro derivatives may show divergent antimicrobial potencies due to differences in electronegativity and membrane permeability .
Q. What strategies resolve discrepancies in synthetic yields or purity across batches?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) and purification protocols. For low-yield reactions (e.g., 23% for thiomethoxy-substituted analogs), consider alternative coupling reagents or protecting-group strategies . Use preparative HPLC to isolate high-purity fractions (>98%) .
Q. How can computational modeling enhance the design of This compound analogs?
- Methodology : Perform molecular docking to predict binding affinities to target enzymes (e.g., BChE, LOX) or receptors (e.g., CB1). DFT studies can optimize electronic properties and predict solvatochromic behavior, as demonstrated for related oxadiazoles .
- Key Data : Derivatives with electron-withdrawing groups (e.g., -CF) may exhibit enhanced reactivity in charge-transfer interactions .
Q. What mechanisms underlie its antimicrobial activity, and how can resistance be mitigated?
- Methodology : Investigate membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or target-specific inhibition (e.g., β-lactamase enzyme assays). Combine with adjuvants (e.g., efflux pump inhibitors) to reduce resistance .
- Key Data : Oxadiazole derivatives disrupt bacterial biofilms and inhibit DNA gyrase, as seen in MRSA models .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating its anti-inflammatory potential?
- Methodology : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. For in vivo validation, employ carrageenan-induced paw edema models in rodents .
- Data Interpretation : Compare IC values with reference inhibitors (e.g., nordihydroguaiaretic acid for LOX) to assess potency .
Q. What analytical techniques are critical for stability studies under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
